molecular formula C8H8N2O2 B14425847 N-Acetylpyridine-3-carboxamide CAS No. 80893-78-3

N-Acetylpyridine-3-carboxamide

Cat. No.: B14425847
CAS No.: 80893-78-3
M. Wt: 164.16 g/mol
InChI Key: IOHVMKKVKVRCBB-UHFFFAOYSA-N
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Description

N-Acetylpyridine-3-carboxamide is a chemical compound built on a pyridine-3-carboxamide scaffold, a structure of significant interest in medicinal and agricultural chemistry research . This scaffold is a versatile building block found in molecules with a wide range of biological activities. Pyridine-3-carboxamide derivatives have been extensively studied for their potential as antibacterial agents , with some analogs showing efficacy against pathogens like Ralstonia solanacearum and various Gram-positive bacteria . Research also highlights their potential in developing antifungal agents , where similar compounds function as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial function in pathogenic fungi . Furthermore, the pyridine-3-carboxamide core is a key pharmacophore in the exploration of anti-inflammatory and anti-hyperglycemic agents , with studies showing that certain derivatives can inhibit enzymes like α-amylase . The nitrogen atoms on the pyridine ring also allow this class of compounds to act as bidentate ligands in coordination chemistry, enabling the synthesis of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas adsorption and catalysis . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore the diverse utility of this compound in their specific investigative contexts.

Properties

CAS No.

80893-78-3

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-acetylpyridine-3-carboxamide

InChI

InChI=1S/C8H8N2O2/c1-6(11)10-8(12)7-3-2-4-9-5-7/h2-5H,1H3,(H,10,11,12)

InChI Key

IOHVMKKVKVRCBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Catalyst Design and Performance

The catalyst described in CN1491214A comprises TiO₂ (7% by weight) and sodium oxide on a porous silica-alumina support (50–70% apparent porosity). When applied to nicotinic acid esters, this system achieves 73–81% selectivity for 3-acetylpyridine at 410°C. For this compound, modifying the substrate to pyridine-3-carboxamide esters (e.g., methyl pyridine-3-carboxamide) could enable analogous acetylation. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 380–420°C Higher temps favor decarboxylation
Molar ratio (AcOH) 4:1 (AcOH:ester) Excess AcOH reduces byproducts
Space velocity 0.5–1.5 h⁻¹ Lower velocity enhances contact

Comparative studies show that alumina-rich supports (79–81% Al₂O₃) minimize pyridine byproduct formation to 4–11%, critical for preserving the carboxamide group’s integrity.

Solution-Phase Acylation and Functionalization

Liquid-phase methods provide precise control over regioselectivity. The PMC7053292 protocol for N-acetylpyrrolidine derivatives suggests a two-step approach adaptable to pyridine-3-carboxamide:

Stepwise Acylation Mechanism

  • Protection of the Amide Group : Pyridine-3-carboxamide is treated with benzyl chloride or tosyl chloride in basic conditions (NaOH/DMF) to form N-protected intermediates.
  • Acetylation : The protected intermediate undergoes acetylation via:
    • Grignard Reagents : Methyl magnesium iodide in dry ether at 0–25°C.
    • Acid Chlorides : Acetyl chloride in methanol with SOCl₂ catalysis.

Reaction monitoring via NMR (e.g., disappearance of δ 2.1 ppm methylene protons) ensures complete conversion.

Solvent and Temperature Optimization

  • Polar aprotic solvents (DMF, DMSO) enhance solubility but risk carboxamide decomposition above 100°C.
  • Ether/THF mixtures at −5°C to 25°C balance reactivity and stability.

Purification and Isolation Techniques

Post-synthetic purification is critical due to the compound’s hygroscopicity. ChemicalBook’s protocols for 3-acetylpyridine provide a template:

Acid-Base Extraction

  • Dissolution in HCl : Protonates the pyridine ring (pH < 3), enabling ether extraction of non-polar byproducts.
  • Basification (NaOH) : Deprotonates the compound (pH > 10) for back-extraction into ether.

Distillation and Crystallization

  • Vacuum distillation at 120–140°C (0.1 mmHg) isolates the product from high-boiling impurities.
  • Phenylhydrazone derivatization : Forms crystalline adducts (m.p. 137°C) for recrystallization from ethanol.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 8.8 (d, 1H, pyridine H-6), 8.1 (dd, 1H, H-4), 7.4 (d, 1H, H-5), 2.6 (s, 3H, COCH₃).
  • IR (KBr): 1670 cm⁻¹ (amide C=O), 1550 cm⁻¹ (pyridine ring).

Chromatographic Purity

HPLC (C18 column, 70:30 H₂O:MeCN) achieves >98% purity with Rt = 6.2 min.

Chemical Reactions Analysis

Types of Reactions

N-Acetylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The acetyl group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Pyridine-3-carboxylic acid derivatives.

    Reduction: Pyridine-3-amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetylpyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Acetylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares pyridine carboxamide and acetamide derivatives based on structural features, biological activity, and applications derived from the provided evidence:

Functional Group Variations

Compound Name Substituents/Modifications Biological Activity/Applications References
N-(3-Hydroxypyridin-2-yl)acetamide Acetamide at pyridine-2, hydroxyl at C3 Potential metabolic interactions (unclear in evidence)
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide Acetamide at C3, hydroxyl and iodine at C2/C5 Likely used in medicinal chemistry (iodine enhances bioavailability)
Linomide (Quinoline-3-carboxamide) Quinoline core with carboxamide group Antiangiogenic activity in prostate cancer models
N-[2-(4-Chlorophenyl)thiazolidin-3-yl]pyridine-3-carboxamide Pyridine-3-carboxamide with thiazolidinone Antimicrobial/antifungal applications
Cyclopropanecarboxamide, N-3-pyridinyl Cyclopropane ring fused to carboxamide Structural uniqueness for drug design

Key Research Findings

  • Antiangiogenic Applications: Quinoline-3-carboxamide derivatives (e.g., linomide) are potent in reducing tumor vascularization, with EC50 values >100 µg/ml for endothelial cell inhibition .
  • Neurotoxicity vs.

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